molecular formula C9H10FNO4S B13178500 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

Cat. No.: B13178500
M. Wt: 247.25 g/mol
InChI Key: NSQDNJPCYCFREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a propane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

1-fluoro-4-nitro-2-propylsulfonylbenzene

InChI

InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3

InChI Key

NSQDNJPCYCFREF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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